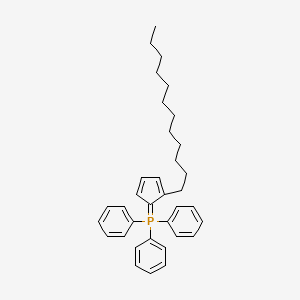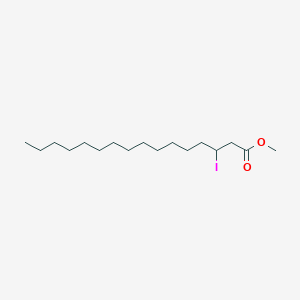![molecular formula C13H17Cl2NO2S B14511763 S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-33-8](/img/structure/B14511763.png)
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a thioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the thioate and pentyl groups. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thioate group to a thiol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or other industrial chemicals
Mechanism of Action
The mechanism by which S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate.
S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: A similar compound with an ester group instead of a thioate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62805-33-8 |
|---|---|
Molecular Formula |
C13H17Cl2NO2S |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
S-pentyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-3-4-5-8-19-13(17)9(2)18-10-6-7-11(14)16-12(10)15/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
FVNLJJXELZGNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


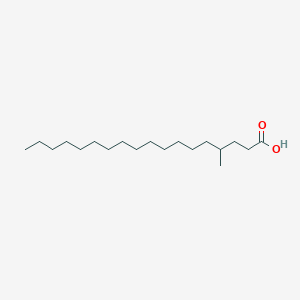

![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
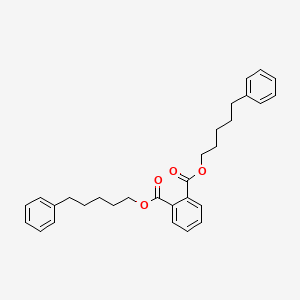
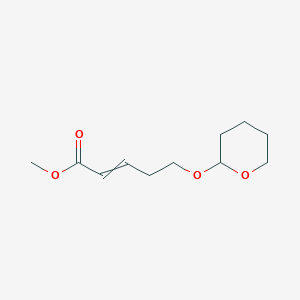
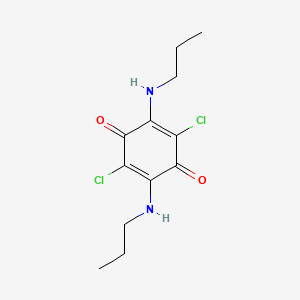
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
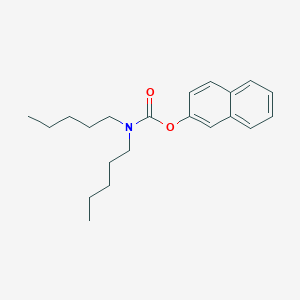
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
